molecular formula C6H6ClNO B180446 N-(3-chlorophenyl)hydroxylamine CAS No. 10468-17-4

N-(3-chlorophenyl)hydroxylamine

Cat. No.: B180446
CAS No.: 10468-17-4
M. Wt: 143.57 g/mol
InChI Key: CTTWLAMAVFBFAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)hydroxylamine is an organic compound with the molecular formula C6H6ClNO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-chlorophenyl)hydroxylamine can be synthesized through the reduction of 3-chloronitrobenzene. One common method involves the use of zinc in an aqueous ammonium chloride solution under ultrasound conditions. This method offers mild reaction conditions and good product selectivity . Another approach involves catalytic hydrogenation using catalysts such as platinum or palladium on carbon .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. Continuous-flow reactors and optimized catalyst systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)hydroxylamine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition prevents the synthesis of DNA, thereby hindering bacterial proliferation . The compound’s ability to form reactive intermediates also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylhydroxylamine
  • N-(4-chlorophenyl)hydroxylamine
  • N-(2-chlorophenyl)hydroxylamine

Comparison

N-(3-chlorophenyl)hydroxylamine is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity and biological activity. For example, the 3-chloro substitution may result in different steric and electronic effects compared to the 2- or 4-chloro derivatives, potentially leading to variations in their chemical behavior and efficacy as antibacterial agents .

Properties

IUPAC Name

N-(3-chlorophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-3-6(4-5)8-9/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTWLAMAVFBFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454907
Record name 3-CHLOROPHENYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-17-4
Record name 3-Chloro-N-hydroxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10468-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-CHLOROPHENYLHYDROXYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)hydroxylamine
Reactant of Route 2
N-(3-chlorophenyl)hydroxylamine
Reactant of Route 3
N-(3-chlorophenyl)hydroxylamine
Reactant of Route 4
N-(3-chlorophenyl)hydroxylamine

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